BenchChemオンラインストアへようこそ!

4-[2-(5,5-dimethyl-8-phenyl-6H-naphthalen-2-yl)ethenyl]benzoic acid

Breast cancer chemoprevention TGFβ signaling RAR subtype selectivity

4-[2-(5,5-dimethyl-8-phenyl-6H-naphthalen-2-yl)ethenyl]benzoic acid, commonly designated BMS-453 or BMS-189453 (CAS 166977-43-1), is a synthetic dihydronaphthalene-derived retinoid that functions as a potent retinoic acid receptor β (RARβ) agonist and a concurrent antagonist of RARα and RARγ. Unlike the natural pan-agonist all-trans retinoic acid (atRA), BMS-453 does not transactivate RARα- or RARγ-dependent gene transcription while binding to these subtypes induces strong transrepression of AP-1 activity (IC₅₀ = 0.1 nM in HeLa and MCSF-7 cells), making it a mechanistically unique tool for dissecting RAR subtype-specific signaling in breast cell biology, reproductive toxicology, and inflammatory arthritis research.

Molecular Formula C27H24O2
Molecular Weight 380.5 g/mol
CAS No. 166977-43-1
Cat. No. B1667173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(5,5-dimethyl-8-phenyl-6H-naphthalen-2-yl)ethenyl]benzoic acid
CAS166977-43-1
SynonymsBMS-189453;  BMS189453;  BMS189453;  BMS453;  BMS-453;  BMS 453.
Molecular FormulaC27H24O2
Molecular Weight380.5 g/mol
Structural Identifiers
SMILESCC1(CC=C(C2=C1C=CC(=C2)C=CC3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4)C
InChIInChI=1S/C27H24O2/c1-27(2)17-16-23(21-6-4-3-5-7-21)24-18-20(12-15-25(24)27)9-8-19-10-13-22(14-11-19)26(28)29/h3-16,18H,17H2,1-2H3,(H,28,29)
InChIKeyVUODRPPTYLBGFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BMS-453 (BMS-189453, CAS 166977-43-1) Procurement Guide: A Synthetic Retinoid with Dual RARβ Agonism and RARα/γ Antagonism


4-[2-(5,5-dimethyl-8-phenyl-6H-naphthalen-2-yl)ethenyl]benzoic acid, commonly designated BMS-453 or BMS-189453 (CAS 166977-43-1), is a synthetic dihydronaphthalene-derived retinoid that functions as a potent retinoic acid receptor β (RARβ) agonist and a concurrent antagonist of RARα and RARγ [1]. Unlike the natural pan-agonist all-trans retinoic acid (atRA), BMS-453 does not transactivate RARα- or RARγ-dependent gene transcription while binding to these subtypes induces strong transrepression of AP-1 activity (IC₅₀ = 0.1 nM in HeLa and MCSF-7 cells), making it a mechanistically unique tool for dissecting RAR subtype-specific signaling in breast cell biology, reproductive toxicology, and inflammatory arthritis research [1].

Why Generic Retinoid Substitution Cannot Replace BMS-453 (CAS 166977-43-1) in Targeted RAR Signaling Studies


Superficially similar retinoid analogs—including natural ligands (atRA, 9-cis-RA), pan-antagonists (AGN 192870), or subtype-selective agonists (Am80 for RARα, CD2314 for RARβ)—exhibit fundamentally divergent receptor activation profiles. BMS-453 uniquely combines RARβ partial agonism with potent RARα/RARγ antagonism and AP-1 transrepression, a pharmacological signature that cannot be reproduced by combining single-subtype ligands or pan-retinoids [1]. Even the close structural analog AGN 192870, which differs only in its linker bond (ethynyl versus ethenyl), behaves as a neutral antagonist at all three RAR subtypes (Kd = 147, 33, and 42 nM for RARα, β, and γ, respectively) rather than the agonist/antagonist biased profile of BMS-453, demonstrating that minor structural modifications produce qualitatively distinct pharmacology . Substituting BMS-453 with generic atRA or alternative retinoids without verifying the requisite RAR subtype selectivity and functional bias therefore risks obtaining mechanistically irrelevant or contradictory experimental results.

Quantitative Differentiation Evidence for BMS-453 (BMS-189453, CAS 166977-43-1) Versus Comparator Retinoids


BMS-453 Induces Active TGFβ 33-Fold in Normal Breast Cells Versus Only 3-Fold by All-Trans Retinoic Acid

In normal human mammary epithelial cells (HMEC), BMS-453 increased active TGFβ activity by 33-fold over baseline, whereas all-trans retinoic acid (atRA), the natural pan-agonist comparator, increased active TGFβ by only 3-fold [1]. Total TGFβ activity was increased 3–5-fold by both compounds, but BMS-453 uniquely induced the conversion of latent TGFβ to the biologically active form. Critically, a TGFβ-blocking antibody prevented BMS-453-induced growth inhibition but did not prevent atRA-induced growth inhibition, demonstrating that BMS-453 operates through a mechanistically distinct, TGFβ-dependent pathway [1].

Breast cancer chemoprevention TGFβ signaling RAR subtype selectivity

BMS-453 Is 30-Fold More Potent Than All-Trans Retinoic Acid for Inducing TGFβ Activity in Normal Breast Cells

BMS-453 induces RARβ reporter gene expression at sub-nanomolar levels and is reported to be 30-fold more potent than all-trans retinoic acid (atRA) for the induction of TGFβ activity in normal breast cells . This potency advantage, documented on the Sigma-Aldrich technical datasheet and corroborated by the Oncogene 2001 mechanistic study, indicates that BMS-453 achieves maximal TGFβ-mediated growth inhibition at substantially lower concentrations than the endogenous ligand [1].

RARβ reporter gene assay TGFβ potency comparison Sub-nanomolar activity

BMS-453 Transrepresses AP-1 Activity with IC₅₀ of 0.1 nM Without Transactivating RARα or RARγ

BMS-453 binds to RARα and RARγ but does not transactivate their transcriptional activity; instead, binding induces strong transrepression of phorbol ester-induced AP-1 activity with an IC₅₀ of 0.1 nM in both HeLa cervical carcinoma cells and MCSF-7 breast cancer cells . This represents a functionally dissociated signaling profile: robust AP-1 antagonism coupled with absent RARα/γ transactivation. By contrast, the natural ligand all-trans retinoic acid activates RAR-dependent gene transcription at all three subtypes, which can confound interpretation of AP-1-mediated effects [1].

AP-1 transrepression RAR-independent signaling Transcriptional crosstalk

BMS-453 Matches Prednisolone Efficacy at Inhibiting Joint Destruction in Two Animal Arthritis Models

In the collagen-induced arthritis (CIA) mouse model, BMS-189453 treatment blocked clinical progression of arthritis beyond soft tissue inflammation. In the streptococcal cell wall-induced arthritis (SCWA) rat model, BMS-189453 significantly reduced swelling with no notable progression to joint distortion or destruction. Histological analysis revealed that BMS-189453 was as effective as the corticosteroid prednisolone at inhibiting joint destruction, while producing a less striking effect on soft tissue inflammation than the glucocorticoid comparator [1]. BMS-189453 also prevented overexpression of MMP-13 (collagenase-3) and MMP-3 (stromelysin-1) in arthritic joints and reduced MMP-1 expression in HIG-82 synovial fibroblasts in culture [1].

Rheumatoid arthritis MMP inhibition Joint protection

Structural Differentiation from AGN 192870: The Ethenyl Linker of BMS-453 Confers RARβ Agonism Versus Neutral Antagonism Across All RAR Subtypes

BMS-453 (BMS-189453) and AGN 192870 share an identical dihydronaphthalene core and benzoic acid terminus but differ critically in the linker moiety connecting them: BMS-453 features an ethenyl (C=C double bond) linker, whereas AGN 192870 employs an ethynyl (C≡C triple bond) linker [1]. This single-bond modification produces divergent pharmacology: BMS-453 acts as a RARβ agonist with RARα/RARγ antagonist activity, while AGN 192870 behaves as a neutral antagonist across all three RAR subtypes with binding affinities (Kd) of 147 nM (RARα), 33 nM (RARβ), and 42 nM (RARγ) [1]. The functional consequence is that AGN 192870 lacks the RARβ partial agonism and the biased TGFβ induction that define BMS-453's unique mechanism of action in breast cells .

Structure-activity relationship RAR linker pharmacology Biased signaling

Optimal Research Application Scenarios for BMS-453 (BMS-189453, CAS 166977-43-1)


RARβ-Specific Mechanism Dissection in Breast Cancer Chemoprevention

BMS-453 enables researchers to selectively interrogate RARβ-dependent, TGFβ-mediated growth inhibition in normal and malignant breast epithelial cells (HMEC, 184, T47D) without the confounding RARα/γ transactivation inherent to atRA [1]. Because anti-TGFβ antibody fully blocks BMS-453's antiproliferative effect but does not block atRA's, this compound is uniquely suited for studies requiring clean attribution of growth arrest to the TGFβ pathway [1]. This application is directly supported by the 33-fold active TGFβ induction data (versus 3-fold for atRA) and the TGFβ-blocking antibody rescue experiments from the Oncogene 2001 study [1].

Non-Steroidal Joint Structural Protection in Rheumatoid Arthritis Models

BMS-453 has demonstrated efficacy equivalent to prednisolone for inhibiting joint destruction in both CIA mouse and SCWA rat arthritis models, validated by histological scoring and MMP expression analysis [2]. Unlike glucocorticoids, BMS-453 exerts joint protection through RAR-mediated MMP-1/MMP-3/MMP-13 suppression without glucocorticoid receptor engagement, making it a preferred tool compound for dissecting retinoid-specific chondroprotective mechanisms in inflammatory arthritis research [2].

Male Contraceptive Target Validation via Reversible Spermatogenesis Inhibition

BMS-453 produces reversible, dose-dependent testicular degeneration and infertility in rodent models through dual RARα/RARγ antagonism, phenocopying the reproductive effects of RARα genetic knockout without permanent sterility [3]. At oral doses as low as 15 mg/kg in Sprague Dawley rats, BMS-453 produces marked testicular degeneration and atrophy within one month, with reversibility after a drug-free period [3]. This validated tool is essential for male contraceptive target engagement studies and reproductive toxicology screening programs [3].

AP-1-Mediated Gene Regulation Studies Requiring Clean Transrepression Without RAR Transactivation

At concentrations as low as 0.1 nM, BMS-453 achieves potent AP-1 transrepression in HeLa and MCSF-7 cell lines without activating RARα- or RARγ-dependent transcription . This clean signaling profile supports studies of AP-1-dependent processes (inflammation, cell invasion, matrix remodeling) where the confounding transcriptional effects of atRA or pan-agonists would obscure interpretation. Procurement for AP-1 pathway analysis should specify BMS-453 over atRA whenever RAR subtype-selective transrepression is required .

Quote Request

Request a Quote for 4-[2-(5,5-dimethyl-8-phenyl-6H-naphthalen-2-yl)ethenyl]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.